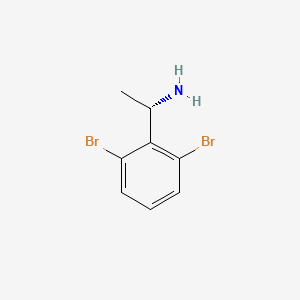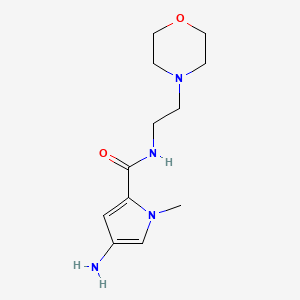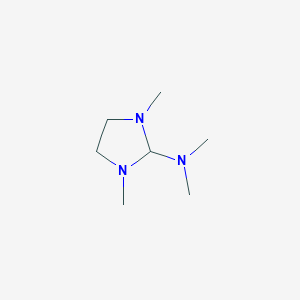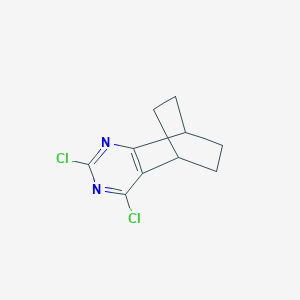
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is a heterocyclic organic compound with the molecular formula C14H13Cl2N3 It is a derivative of quinazoline, characterized by the presence of two chlorine atoms and a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted quinazolines, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: A simpler derivative with similar chemical properties but lacking the fused bicyclic structure.
5,6,7,8-Tetrahydroquinazoline: Another related compound with a similar core structure but different substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A closely related compound with similar reactivity and applications.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4,6-dichloro-3,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-7-5-1-3-6(4-2-5)8(7)13-10(12)14-9/h5-6H,1-4H2 |
InChI Key |
KZNCQKMZPRSGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
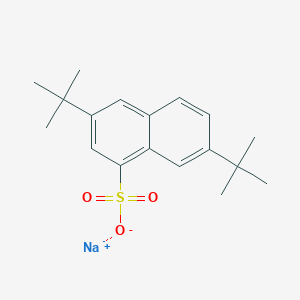
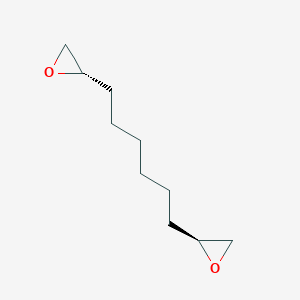
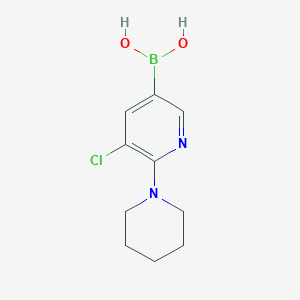
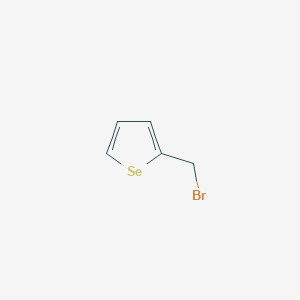
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
